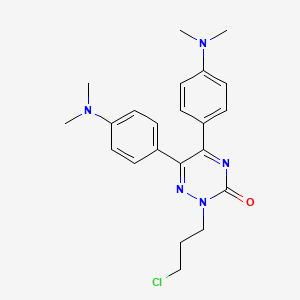
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-(dimethylamino)phenyl)-2-(3-chloropropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ST 882, also known as 2SD882, is a low voltage NPN medium power transistor. It is manufactured using planar technology, resulting in rugged high-performance devices. This compound is widely used in various electronic applications due to its high current capability and low saturation voltage .
Méthodes De Préparation
The preparation of ST 882 involves the use of planar technology, which is a method used to create semiconductor devices. This technology involves the deposition of thin layers of semiconductor material onto a substrate, followed by the etching of these layers to create the desired device structure. The industrial production of ST 882 typically involves the following steps:
Deposition: Thin layers of semiconductor material are deposited onto a substrate.
Etching: The deposited layers are etched to create the desired device structure.
Doping: The semiconductor material is doped with impurities to modify its electrical properties.
Metallization: Metal contacts are added to the device to allow for electrical connections.
Analyse Des Réactions Chimiques
ST 882, being a transistor, does not undergo traditional chemical reactions like oxidation, reduction, or substitution. Instead, its functionality is based on its electrical properties. The primary reactions involved in the operation of ST 882 are:
Carrier Injection: Electrons are injected into the base region of the transistor.
Carrier Transport: The injected electrons move through the base region and into the collector region.
Carrier Collection: The electrons are collected at the collector region, resulting in an electrical current.
Applications De Recherche Scientifique
ST 882 is used in a variety of scientific research applications, particularly in the fields of electronics and materials science. Some of its applications include:
Voltage Regulation: ST 882 is used in voltage regulation circuits to maintain a constant output voltage.
Relay Driver: It is used to drive relays in various electronic circuits.
Generic Switch: ST 882 can be used as a switch in electronic circuits.
Audio Power Amplifier: It is used in audio power amplifiers to amplify audio signals.
DC-DC Converter: ST 882 is used in DC-DC converters to convert one DC voltage level to another.
Mécanisme D'action
The mechanism of action of ST 882 is based on its function as a transistor When a small current is applied to the base region of the transistor, it allows a larger current to flow from the collector to the emitterThe molecular targets and pathways involved in this process are the semiconductor materials and the metal contacts that form the transistor’s structure .
Comparaison Avec Des Composés Similaires
ST 882 can be compared with other similar compounds, such as 2SB772, which is its complementary PNP type. The main differences between these compounds are:
Polarity: ST 882 is an NPN transistor, while 2SB772 is a PNP transistor.
Current Flow: In ST 882, the current flows from the collector to the emitter, while in 2SB772, the current flows from the emitter to the collector.
Applications: Both transistors are used in similar applications, but their specific use depends on the circuit requirements.
Similar Compounds
2SB772: Complementary PNP type to ST 882.
2SD667: Another NPN transistor with similar applications.
Propriétés
Numéro CAS |
84423-97-2 |
|---|---|
Formule moléculaire |
C22H26ClN5O |
Poids moléculaire |
411.9 g/mol |
Nom IUPAC |
2-(3-chloropropyl)-5,6-bis[4-(dimethylamino)phenyl]-1,2,4-triazin-3-one |
InChI |
InChI=1S/C22H26ClN5O/c1-26(2)18-10-6-16(7-11-18)20-21(17-8-12-19(13-9-17)27(3)4)25-28(15-5-14-23)22(29)24-20/h6-13H,5,14-15H2,1-4H3 |
Clé InChI |
MNZFVKPWKWGSBM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)N(C)C)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


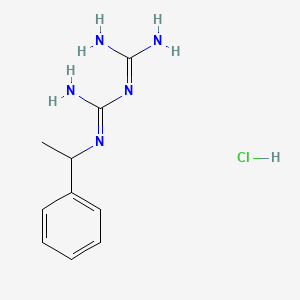


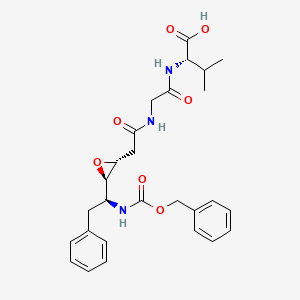
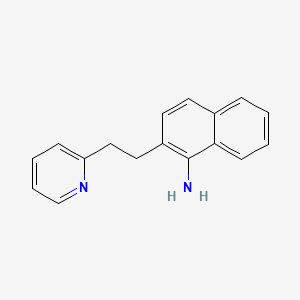
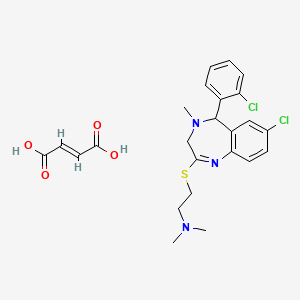
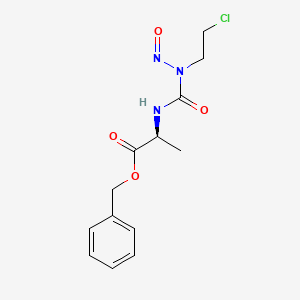
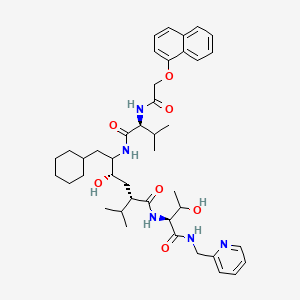

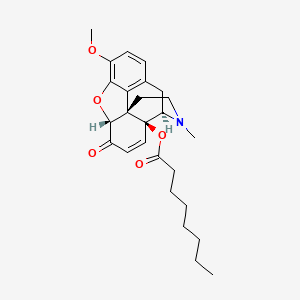
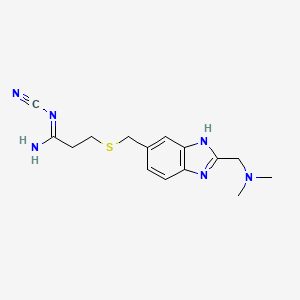

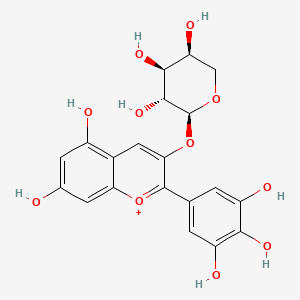
![1,3-Benzenedisulfonic acid, 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]-, disodium salt](/img/structure/B12785006.png)
